N-(5-chloro-2-methoxyphenyl)-2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a synthetic acetamide derivative characterized by:
- A 5-chloro-2-methoxyphenyl group attached via an acetamide linkage.
- A 4-oxo-4H-pyran core substituted at position 6 with a (3,4-dihydroquinolin-1(2H)-yl)methyl group and at position 3 with an oxygen-linked acetate.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O5/c1-30-22-9-8-17(25)11-19(22)26-24(29)15-32-23-14-31-18(12-21(23)28)13-27-10-4-6-16-5-2-3-7-20(16)27/h2-3,5,7-9,11-12,14H,4,6,10,13,15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWYDEUETQJCKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)COC2=COC(=CC2=O)CN3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a unique structure that combines various pharmacophores, which may contribute to its biological activity. The key components include:
- 5-Chloro-2-methoxyphenyl group
- Dihydroquinoline moiety
- Pyran ring system
The biological activity of this compound can be attributed to several mechanisms:
Table 1: Summary of Biological Activities
Case Study 1: Anti-inflammatory Mechanism
In a study focusing on the anti-inflammatory properties of similar compounds, it was found that the presence of specific substituents on the phenyl ring significantly influenced the inhibition of inflammatory cytokines. For instance, modifications that introduced hydrophobic groups enhanced the inhibitory effects on IL-6 production by up to 190% compared to controls .
Case Study 2: Neuroprotective Activity
Another relevant study evaluated a series of derivatives based on the dihydroquinoline scaffold. These compounds exhibited significant neuroprotective effects in models of Alzheimer's disease by reducing ROS production and preventing neuronal apoptosis. The mechanism was linked to their ability to chelate biometals such as Cu²⁺, which are implicated in neurodegeneration .
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
The compound has been studied for its antifungal properties. Research indicates that derivatives containing methoxy groups enhance antifungal activity against species such as Fusarium oxysporum (FOX). In vitro tests have shown that certain synthesized derivatives exhibited significant inhibitory effects, with minimal inhibitory concentration (MIC) values comparable to established antifungal agents like ketoconazole .
Antimicrobial Properties
In addition to antifungal activity, the compound has demonstrated antimicrobial efficacy against various bacterial strains. Studies have indicated that quinoline derivatives possess potent antibacterial properties against Escherichia coli and Staphylococcus aureus, suggesting that the structural characteristics of the compound contribute to its biological activity .
Organic Synthesis
Synthesis of Quinoline Compounds
N-(5-chloro-2-methoxyphenyl)-2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide serves as an important intermediate in the synthesis of quinoline derivatives. The compound can be synthesized through various methods, including the Povarov reaction, which facilitates the formation of complex heterocyclic structures . This versatility makes it a valuable building block in organic synthesis.
Structure–Activity Relationship (SAR) Studies
Understanding the structure–activity relationship of this compound is crucial for optimizing its biological activity. Research has shown that modifications at specific positions on the quinoline and pyran rings can significantly influence the compound's potency against fungal and bacterial pathogens. For instance, substituents such as methoxy and chloro groups have been identified as enhancing factors for antimicrobial activity .
Case Study 1: Antifungal Efficacy
A study conducted on a series of synthesized quinoline derivatives including this compound demonstrated a significant reduction in fungal growth at concentrations as low as 12.5 µg/mL, indicating its potential as a lead compound for developing new antifungal agents .
Case Study 2: Antibacterial Activity
Another investigation focused on the antibacterial properties of this compound revealed that it exhibited comparable activity to traditional antibiotics against Staphylococcus aureus. The study emphasized the importance of structural modifications in enhancing antimicrobial efficacy, thus paving the way for future drug development .
Comparison with Similar Compounds
Structural Analog 1: Pyridazinone-Based Acetamide ()
Compound : N-(5-chloro-2-methoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Key Differences :
- Core Heterocycle: Replaces the pyran ring with a pyridazinone (6-oxopyridazin-1(6H)-yl).
- Substituents: Features a 4-methoxyphenyl group instead of the quinoline-methyl moiety. Implications:
- Pyridazinone’s polarity may enhance solubility compared to the pyran core.
- The absence of the quinoline group could reduce lipophilicity, affecting blood-brain barrier penetration .
Structural Analog 2: Thiazolidinedione-Linked Acetamide ()
Compound: 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides Key Differences:
Structural Analog 3: Triazole-Sulfanyl Acetamide ()
Compound : N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Key Differences :
- Core Heterocycle: Triazole-sulfanyl group replaces the pyran-quinoline system.
- Substituents : Pyridinyl and ethyl groups introduce steric bulk.
Implications : - Sulfur atoms may improve metabolic stability via reduced oxidative metabolism.
- Triazole’s planar structure could enhance stacking interactions with biological targets .
Structural Analog 4: Pyrimidoindole-Based Acetamide ()
Compound : N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Key Differences :
- Core Heterocycle: Pyrimidoindole (fused pyrimidine-indole system) replaces pyran-quinoline.
- Substituents : Methoxyphenyl and ethylphenyl groups alter steric and electronic profiles.
Implications : - Sulfanyl linkage may confer distinct binding kinetics compared to the target’s oxygen-based bridge .
Comparative Analysis Table
Research Findings and Implications
- Synthetic Routes: The target compound likely requires multi-step synthesis involving pyran ring formation, quinoline alkylation, and amide coupling (analogous to methods in and ) .
- Bioactivity Trends: Pyridazinone analogs () show kinase inhibition due to planar heterocycles. Thiazolidinediones () are validated antidiabetic agents. The target’s quinoline-methyl group may confer DNA intercalation or topoisomerase inhibition, common in quinoline derivatives.
- Challenges : Lack of direct bioactivity data for the target compound necessitates further in vitro studies to validate hypothesized enzyme inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
